molecular formula C20H22N4O6 B3856197 N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide

N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide

Cat. No.: B3856197
M. Wt: 414.4 g/mol
InChI Key: VTFWQVMCGXXZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide, also known as BHDD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHDD is a derivative of curcumin, a natural polyphenol found in turmeric, and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. It has also been found to inhibit the activity of various enzymes and signaling pathways involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are implicated in oxidative stress. This compound has also been found to modulate the levels of various cytokines and chemokines involved in inflammation. Additionally, this compound has been shown to cross the blood-brain barrier and exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide is its ability to inhibit the growth of cancer cells and reduce inflammation, which makes it a promising candidate for the development of anti-cancer and anti-inflammatory drugs. However, its low solubility and stability in aqueous solutions pose a challenge for its use in lab experiments.

Future Directions

There are several future directions for research on N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide. One potential area of research is the development of novel formulations that improve its solubility and stability. Another area of research is the evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways and gene expression.

Scientific Research Applications

N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties. This compound has been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.

Properties

IUPAC Name

N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6/c25-15-7-5-13(17(27)9-15)11-21-23-19(29)3-1-2-4-20(30)24-22-12-14-6-8-16(26)10-18(14)28/h5-12,25-28H,1-4H2,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFWQVMCGXXZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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